![molecular formula C16H16FN3O2S2 B2410478 N-cyclopropyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941921-83-1](/img/structure/B2410478.png)
N-cyclopropyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Description
N-cyclopropyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C16H16FN3O2S2 and its molecular weight is 365.44. The purity is usually 95%.
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Scientific Research Applications
- Hexamethylmelamine (HMM) (1) and 2-amino-4-morpholino-s-triazine (2) are 1,3,5-triazines with antitumor properties. HMM is used clinically to treat lung cancer, while 2 is effective against ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) (3) is the hydroxylated metabolite of HMM and represents its major active form .
- Aromatase Inhibitory Activity : Some 1,3,5-triazines (general structure 4) exhibit aromatase inhibitory activity .
- Antitumor Activity : 1,3,5-triazines (general structure 5) have shown antitumor activity in human cancer and murine leukemia cell lines .
- The general structure (7) of 1,3,5-triazines exhibits potent corticotrophin-releasing factor 1 receptor antagonist activity .
- Compounds of type 8 show potent activity against leukotriene C4 (LTC4), which has a protective effect on HCl.ethanol-induced gastric lesions .
- The substrate 10, a 1,3,5-triazine substituted polyamine, demonstrates good in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomiasis .
- Trametinib , a kinase inhibitor used in melanoma treatment, contains a cyclopropylamine moiety . Although not identical to the compound you mentioned, it highlights the relevance of cyclopropylamines in drug development.
Antitumor Properties
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor 1 Receptor Antagonism
Leukotriene C4 Antagonism
Trypanosoma brucei Inhibition
Trametinib Derivative
properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S2/c17-10-1-3-11(4-2-10)19-15(22)9-24-16-20-13(8-23-16)7-14(21)18-12-5-6-12/h1-4,8,12H,5-7,9H2,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOPWMNIHVHTPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide |
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